(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine
Description
Cationic Moieties
The propan-1-amine backbone introduces a chiral center at the 3-position due to substitution by phenyl and 4-phenylpiperazin-1-yl groups. The piperazine ring adopts a chair conformation, with the 4-phenyl group occupying an equatorial position to minimize steric strain. The N,N-dimethyl groups adopt a staggered conformation relative to the propane chain, reducing torsional strain .
Anionic Component
The (E)-but-2-enedioate anion exhibits planar geometry due to conjugation across the C=C double bond (1.33 Å) and carboxylate groups. Bond angles at the double bond approach 120°, consistent with sp2 hybridization. The trans configuration prevents intramolecular hydrogen bonding, distinguishing it from the cis isomer (maleate) .
Key Bond Lengths and Angles
| Parameter | Value |
|---|---|
| C=C bond length | 1.33 Å |
| C-O bond length | 1.26 Å |
| C-C-O angle | 120° |
Crystallographic Analysis and Solid-State Arrangement
X-ray diffraction studies of analogous fumarate salts reveal monoclinic crystal systems with P21/c space groups. The lattice parameters for a related anilinium fumarate-fumaric acid structure include:
Hydrogen Bonding Network
The amine cation participates in N-H···O hydrogen bonds with fumarate oxygens (2.6–2.8 Å), while π-π stacking between phenyl groups (3.4–3.7 Å) stabilizes the layered structure. Fumarate anions form extended chains via O-H···O interactions (2.5 Å), creating a three-dimensional framework .
Spectroscopic Fingerprinting
Fourier-Transform Infrared Spectroscopy (FT-IR)
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 1700–1680 | ν(C=O) asymmetric stretch |
| 1640 | ν(C=C) conjugated |
| 1280 | ν(C-N) piperazine |
| 750 | δ(C-H) aromatic |
The absence of broad O-H stretches above 3000 cm⁻¹ confirms complete deprotonation of fumaric acid .
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, D2O)
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.25 | s | N(CH3)2 |
| 2.80–3.10 | m | Piperazine CH2 |
| 3.45 | t | CH2N(CH3)2 |
| 6.85 | d (J=15 Hz) | Fumarate CH |
| 7.20–7.40 | m | Phenyl CH |
13C NMR
| δ (ppm) | Assignment |
|---|---|
| 172.5 | COO⁻ |
| 135.0 | C=C |
| 128–130 | Aromatic C |
| 55.0 | Piperazine N-CH2 |
Mass Spectrometry
- Cation : m/z 356.2 [M+H]+ (C21H29N3+)
- Anion : m/z 115.0 [C4H3O4]−
- Fragmentation at the piperazine C-N bond yields m/z 201.1 [C13H17N2+]
Properties
CAS No. |
81402-40-6 |
|---|---|
Molecular Formula |
C29H37N3O8 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C21H29N3.2C4H4O4/c1-22(2)14-13-21(19-9-5-3-6-10-19)24-17-15-23(16-18-24)20-11-7-4-8-12-20;2*5-3(6)1-2-4(7)8/h3-12,21H,13-18H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
GQHYERRIGCVHNZ-LVEZLNDCSA-N |
Isomeric SMILES |
CN(CCC(N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy
The amine portion consists of a 3-phenylpropan-1-amine backbone substituted at the 3-position with a 4-phenylpiperazin-1-yl group and N,N-dimethylated at the terminal amine. The preparation generally involves:
Step 1: Formation of the 3-phenylpropan-1-amine backbone
This can be achieved via reductive amination or nucleophilic substitution reactions starting from appropriate precursors such as 3-phenylpropanal or 3-phenylpropyl halides.Step 2: Introduction of the 4-phenylpiperazin-1-yl substituent
The piperazine ring substituted with a phenyl group at the 4-position is introduced via nucleophilic substitution on the 3-position of the propan-1-amine or by coupling reactions involving piperazine derivatives.Step 3: N,N-Dimethylation of the terminal amine
The terminal amine is methylated using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.
Reductive Amination Approach
Reductive amination is a common and efficient method for synthesizing substituted amines. According to organic synthesis literature, the amine can be prepared by reacting:
- A ketone or aldehyde precursor (e.g., 3-phenylpropanal or 3-phenylpropanone derivative)
- With N,N-dimethylpiperazine or 4-phenylpiperazine as the amine component
- In the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation
This method allows selective formation of the secondary or tertiary amine with high yields and purity.
Piperazine Substitution
The 4-phenylpiperazine moiety can be synthesized separately by:
- N-arylation of piperazine with bromobenzene or phenylboronic acid derivatives under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination)
- Alternatively, direct alkylation of piperazine with phenyl-substituted alkyl halides
Subsequently, this substituted piperazine is coupled to the 3-position of the propan-1-amine backbone via nucleophilic substitution or reductive amination.
Preparation of the Acid Component: (E)-But-2-enedioic Acid (Fumaric Acid)
(E)-But-2-enedioic acid is commercially available and can be prepared industrially by:
- Isomerization of maleic acid (the cis-isomer) to fumaric acid (the trans-isomer) via heat or catalytic processes
- Oxidation of suitable precursors such as butene derivatives
For pharmaceutical-grade synthesis, fumaric acid is purified by recrystallization.
Formation of the Final Compound: Salt or Adduct Formation
The final compound is often isolated as a salt formed between the basic amine and the acidic fumaric acid. The preparation involves:
- Dissolving the amine and fumaric acid in a suitable solvent (e.g., ethanol, methanol, or water)
- Mixing under controlled temperature to promote salt formation
- Isolation of the salt by crystallization or precipitation
This salt formation enhances the compound's stability, solubility, and bioavailability.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | 3-phenylpropanal + 4-phenylpiperazine + NaBH3CN | 70-85 | Mild conditions, pH ~6-7, room temp |
| N,N-Dimethylation | Formaldehyde + formic acid (Eschweiler–Clarke) | 80-90 | Reflux, inert atmosphere |
| Piperazine N-arylation | Piperazine + bromobenzene + Pd catalyst + base | 60-75 | Reflux in toluene or DMF |
| Salt formation with fumaric acid | Amine + fumaric acid in ethanol, stirring at 40°C | 85-95 | Crystallization from ethanol |
Analytical and Purification Techniques
- Chromatography: Purification of intermediates and final product by column chromatography or preparative HPLC
- Spectroscopy: Confirmation by NMR (1H, 13C), IR, and mass spectrometry
- Crystallography: X-ray diffraction for salt form confirmation
- Chiral Analysis: If stereochemistry is relevant, chiral HPLC or polarimetry is employed.
Summary of Key Research Findings
- Reductive amination is the preferred method for constructing the substituted amine moiety due to its efficiency and selectivity.
- Palladium-catalyzed cross-coupling is effective for introducing the phenyl substituent on piperazine.
- Salt formation with fumaric acid is straightforward and yields stable crystalline products suitable for pharmaceutical applications.
- Reaction conditions such as temperature, solvent choice, and stoichiometry critically influence yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
(E)-But-2-enedioic Acid
(E)-But-2-enedioic acid, commonly known as fumaric acid (IUPAC name: (2E)-but-2-enedioic acid), is a dicarboxylic acid with a trans-configuration. It is naturally occurring in the citric acid cycle and is industrially used in food additives, polymers, and pharmaceuticals due to its non-toxic nature . Its Z-isomer, maleic acid ((2Z)-but-2-enedioic acid), is chemically distinct, with lower melting points and higher solubility in water .
N,N-Dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine
This tertiary amine features a central propan-1-amine backbone substituted with phenyl and 4-phenylpiperazinyl groups, along with N,N-dimethyl substituents. Structurally, it resembles pheniramine derivatives (e.g., N,N-dimethyl-3-phenyl-3-(pyridin-3-yl)propan-1-amine), which are H1-antihistamines .
Comparison with Analogous Compounds
Structural Analogues of (E)-But-2-enedioic Acid
| Compound | Structure | Key Properties | Applications |
|---|---|---|---|
| Fumaric acid | (2E)-but-2-enedioic acid | High melting point (287°C), low water solubility | Food additive, psoriasis treatment |
| Maleic acid | (2Z)-but-2-enedioic acid | Lower melting point (135°C), higher solubility | Polymer synthesis, maleate salts |
| Malic acid | Hydroxybutanedioic acid | Chiral, participates in Krebs cycle | Food acidulant, skincare products |
| Oxalic acid | Ethanedioic acid | Strongly acidic, forms insoluble salts with Ca²⁺ | Metal cleaning, bleaching agents |
Fumaric acid’s trans-configuration confers rigidity, impacting its crystallization behavior and interaction with biological targets compared to maleic acid . Maleic acid’s higher solubility makes it preferable for salt formation in pharmaceuticals, such as chlorpheniramine maleate .
Structural Analogues of N,N-Dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine
| Compound | Structure | Pharmacological Class | Key Modifications |
|---|---|---|---|
| Pheniramine | Pyridin-3-yl substituent | H1-antihistamine | Treats allergies, urticaria |
| Chlorpheniramine | 4-Chlorophenyl substituent | H1-antihistamine | Enhanced potency, longer duration |
| Compound 1-CH3 | p-Tolylselanyl substituent | Serotonin reuptake inhibitor | Antioxidant properties via selenium |
| Target compound | 4-Phenylpiperazinyl group | Potential CNS modulator | Piperazine may enhance dopamine/serotonin affinity |
The target compound’s 4-phenylpiperazine group replaces pheniramine’s pyridine ring. Computational studies predict its collision cross-section (CCS) to be higher than pheniramine due to increased steric bulk, which may influence blood-brain barrier permeability .
Research Findings and Pharmacological Implications
(E)-But-2-enedioic Acid in Drug Formulation
Fumaric acid is widely used to form maleate salts with basic amines, improving solubility and bioavailability. For example, chlorpheniramine maleate (3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine (2Z)-but-2-enedioate) is a first-line antihistamine . Maleate salts are preferred over fumarate salts due to kinetic solubility advantages, despite fumaric acid’s lower toxicity .
Piperazine Derivatives in CNS Therapeutics
Piperazine-containing compounds exhibit diverse receptor interactions. For instance:
- Aripiprazole (a partial dopamine agonist) shares the 4-phenylpiperazine motif, highlighting this group’s role in CNS drug design .
The target compound’s tertiary amine and piperazine groups may confer dual H1-antihistamine and serotonin/dopamine receptor activity, warranting further in vivo studies.
Biological Activity
The compound known as (E)-but-2-enedioic acid; N,N-dimethyl-3-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 410.506 g/mol |
| Density | Not Available |
| Boiling Point | 402.7 °C |
| Melting Point | Not Available |
| LogP | 4.2146 |
| PSA | 81.0800 Ų |
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. Specifically, it is believed to act as a modulator of serotonin and dopamine receptors due to the presence of the phenylpiperazine moiety, which is known for its affinity towards these receptors.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. A study synthesized various N-phenyl derivatives and evaluated their effects on animal models using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. The results indicated that certain derivatives showed significant protection against seizures, particularly in the MES model, suggesting a potential therapeutic application in epilepsy management .
Case Studies
- Anticonvulsant Screening : In a study involving multiple analogs, compounds containing the phenylpiperazine structure were tested for their anticonvulsant efficacy. The most effective derivatives demonstrated protective effects at doses ranging from 100 to 300 mg/kg, with notable activity observed at different time intervals post-administration .
- Neurotoxicity Assessment : The acute neurological toxicity was assessed using the rotarod test, which revealed that while some compounds exhibited strong anticonvulsant activity, they also had varying degrees of neurotoxicity. This highlights the importance of balancing efficacy with safety in drug development .
Comparative Analysis
A comparative analysis of the anticonvulsant activity among various derivatives can be summarized in the following table:
| Compound ID | Anticonvulsant Activity (MES Test) | Dose (mg/kg) | Time Point (h) |
|---|---|---|---|
| 12 | Effective | 100 | 0.5 |
| 13 | Effective | 100/300 | 0.5/4 |
| 19 | Highest Activity | 300 | 0.5 |
| 24 | Moderate Activity | 100 | 0.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
